HSP27 inhibitor J2
Overview
Description
HSP27 inhibitor J2 (J2) is a HSP27 inhibitor that significantly induces abnormal HSP27 dimer formation and inhibits the production of HSP27 giant polymers . This has the effect of inhibiting the chaperone function of HSP27 and reducing its cell protection function .
Molecular Structure Analysis
The molecular structure of J2 has been studied using molecular docking calculations . These studies have shown that J2 selectively binds to the phosphorylation site of HSP27 .Chemical Reactions Analysis
J2 has been found to inhibit the refolding process of denatured luciferase as an Hsp27 inhibitor . It selectively binds to the phosphorylation site of Hsp27 and inhibits the phosphorylation process of Hsp27 .Scientific Research Applications
Sensitization of Cancer Cells
- J2 has shown potential in sensitizing non-small cell lung cancer (NSCLC) cells to chemotherapy and radiation. It induces altered cross-linking of HSP27, leading to increased sensitivity of cancer cells to anticancer drugs like taxol and cisplatin (Choi et al., 2017).
Inhibition of HSP27 Dimerization
- Chromone analogs, including J2, were found to induce abnormal HSP27 dimer formation in human lung cancer cell lines, enhancing the antiproliferative activity of HSP90 inhibitors (Hwang et al., 2017).
Multifunctional Protein Inhibition
- HSP27 plays a significant role in inhibiting apoptosis and remodeling of the actin cytoskeleton. J2, as an HSP27 inhibitor, targets these functions and could be utilized for therapeutic purposes in various cancers (Choi et al., 2019).
Enhancement of Drug Sensitivity
- Novel HSP27 inhibitors, such as J2, have been shown to efficiently suppress drug resistance development in cancer cells, highlighting their potential as part of a combination therapy to overcome treatment resistance (Heinrich et al., 2016).
Potential in Gastrointestinal Malignancies
- In gastrointestinal cancers, HSP27 is associated with decreased drug sensitivity. Inhibitors like J2 may have a role in enhancing chemosensitivity and could be used as a novel strategy in the treatment of these cancers (Soleimani et al., 2018).
Other Applications
- J2 has potential applications in research on DNA repair and alternative splicing in cancer cells, as it targets HSP27 interactions involved in these processes (Katsogiannou et al., 2014).
Future Directions
Targeting HSP27, potentially with inhibitors like J2, is considered a promising future strategy for the treatment of cardiovascular diseases . In cancer research, the development of highly selective HSP27 inhibitors with higher effectiveness and low toxicity is a focus, and this includes computer-aided assisted therapeutic discovery and design .
properties
IUPAC Name |
5-hydroxy-2-methyl-7-(thiiran-2-ylmethoxy)chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-7-2-10(14)13-11(15)3-8(4-12(13)17-7)16-5-9-6-18-9/h2-4,9,15H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCWAGBPDCXRDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OCC3CS3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HSP27 inhibitor J2 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.